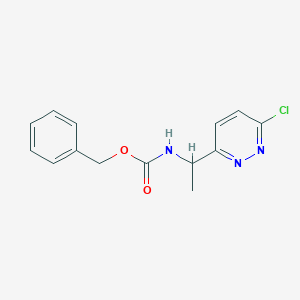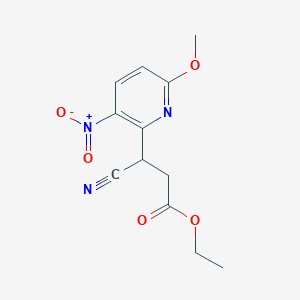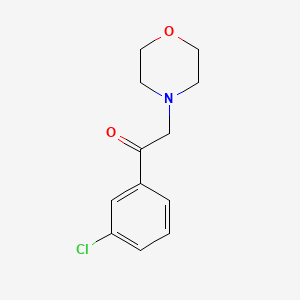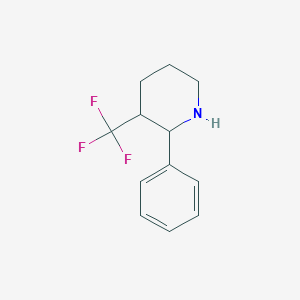![molecular formula C14H22ClNO B15089595 N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 5442-64-8](/img/structure/B15089595.png)
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is an organic compound with the molecular formula C14H21NO·HCl. It is a derivative of cyclohexanamine, where the amino group is substituted with a 4-methoxyphenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxetamine: A ketamine analogue with similar structural features.
3-MeO-PCE: An analogue of phencyclidine with a methoxy group at the 3-position.
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: A phencyclidine analogue with a methoxy group at the 4-position.
Uniqueness
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
5442-64-8 |
|---|---|
Molekularformel |
C14H22ClNO |
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H |
InChI-Schlüssel |
IOXGMRCTFMZTQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)
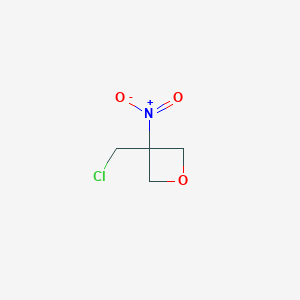
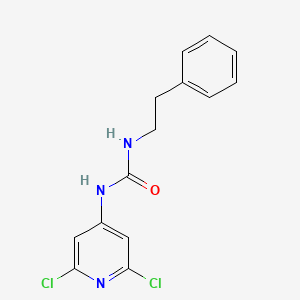
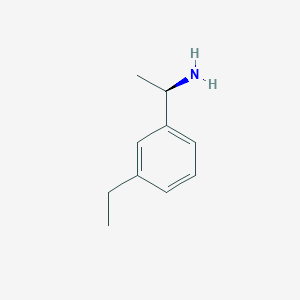
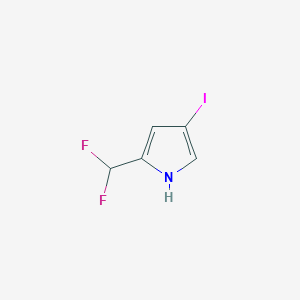
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
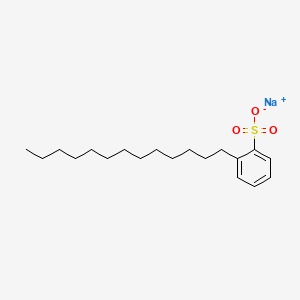
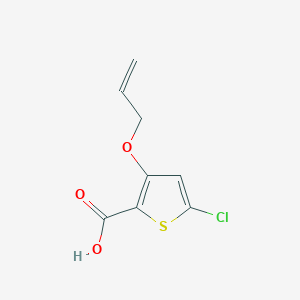
![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)
